An In-depth Technical Guide on 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine
An In-depth Technical Guide on 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine, a novel heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for this compound is not publicly cataloged as of the latest database reviews, its structural motifs—a substituted aminopyridine core and an oxetane moiety—are prevalent in modern drug discovery. This guide will detail a plausible synthetic pathway, propose robust analytical methodologies for its characterization, and discuss its potential therapeutic applications based on established structure-activity relationships of related molecules. The information herein is synthesized from peer-reviewed literature and patents concerning analogous structures, offering a predictive yet scientifically grounded resource for researchers in the field.
Introduction and Rationale
The convergence of substituted pyridines and strained heterocyclic systems like oxetanes has opened new avenues in the design of small molecule therapeutics. The pyridine ring is a well-established pharmacophore, present in numerous approved drugs, offering versatile points for substitution to modulate physiochemical and pharmacokinetic properties. The oxetane motif, a four-membered cyclic ether, has gained significant traction as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to improved aqueous solubility, metabolic stability, and reduced lipophilicity, while also influencing the basicity of adjacent amines.[1]
5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine combines these features, presenting a unique scaffold for probing biological targets. The 4-aminopyridine core is a known privileged structure in kinase inhibitor design, while the 2-alkoxy substitution can influence ligand-receptor interactions and metabolic fate. The 5-methyl group can provide steric hindrance or beneficial hydrophobic interactions within a binding pocket. This guide serves as a foundational document for the synthesis, characterization, and potential utility of this promising, albeit novel, chemical entity.
Proposed Synthesis Pathway
The synthesis of 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine can be approached through a multi-step sequence, leveraging established methodologies for the construction of substituted pyridines and ether linkages. The proposed pathway begins with the synthesis of a key intermediate, 4-amino-5-methyl-1H-pyridin-2-one.
Synthesis of Intermediate I: 4-amino-5-methyl-1H-pyridin-2-one
A plausible route to this intermediate starts from 2-chloro-5-methyl-4-nitropyridine-1-oxide.[2]
Step 1: Hydrogenation to 2-chloro-5-methyl-4-pyridinamine
The nitro group of 2-chloro-5-methyl-4-nitropyridine-1-oxide is reduced to an amine via catalytic hydrogenation.
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Protocol:
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In a pressure reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol.
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Add a platinum-on-carbon catalyst (e.g., 5% Pt/C).
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Pressurize the reactor with hydrogen gas (typically 3-5 bar).
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Heat the reaction mixture (e.g., to 50-60 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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After completion, cool the reactor, vent the hydrogen, and purge with an inert gas.
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Filter the reaction mixture to remove the catalyst. The resulting filtrate containing 2-chloro-5-methyl-4-pyridinamine can be used in the next step, with or without further purification.
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Step 2: Hydrolysis to 4-amino-5-methyl-1H-pyridin-2-one
The 2-chloro substituent is hydrolyzed to a hydroxyl group, which will exist in equilibrium with its pyridone tautomer.
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Protocol:
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To the methanolic solution of 2-chloro-5-methyl-4-pyridinamine, add a strong base such as potassium hydroxide.
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Heat the mixture in a sealed pressure reactor to approximately 180°C for 16 hours.[3][4]
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After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of 7.
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Evaporate the solvent under reduced pressure.
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The crude product can be purified by recrystallization from water to yield 4-amino-5-methyl-1H-pyridin-2-one (Intermediate I).
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Synthesis of the Oxetane Moiety and Final Coupling
Step 3: Synthesis of 3-bromooxetane (Intermediate II)
A common precursor for introducing the oxetane ring is a 3-halooxetane.
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Protocol: This can be synthesized from oxetan-3-ol via bromination using a reagent like phosphorus tribromide or triphenylphosphine and carbon tetrabromide. The reaction is typically carried out in an aprotic solvent at low temperatures.
Step 4: Williamson Ether Synthesis
The final step involves the coupling of Intermediate I and Intermediate II via a Williamson ether synthesis.
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Protocol:
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In a suitable aprotic polar solvent such as DMF or DMSO, deprotonate the hydroxyl group of 4-amino-5-methyl-1H-pyridin-2-one (Intermediate I) with a strong base like sodium hydride.
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Add 3-bromooxetane (Intermediate II) to the reaction mixture.
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Heat the reaction (e.g., to 80-100 °C) and monitor by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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The organic layers are then washed, dried, and concentrated. The final product, 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine, can be purified by column chromatography.
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Diagram of Proposed Synthetic Workflow:
Caption: Proposed multi-step synthesis of 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine.
Analytical Characterization
A comprehensive analytical approach is necessary to confirm the structure and purity of the synthesized 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, the aromatic protons on the pyridine ring, the protons of the oxetane ring, and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the methyl carbon, the carbons of the pyridine ring, and the carbons of the oxetane ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C10H14N2O2). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-O stretching of the ether and oxetane, and C=C/C=N stretching of the pyridine ring. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid. |
Potential Applications in Drug Discovery
The structural features of 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine suggest its potential as a scaffold for developing inhibitors of various biological targets, particularly protein kinases.
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Kinase Inhibition: The 4-aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. The oxetane group can be oriented towards the solvent-exposed region of the ATP-binding pocket, potentially improving solubility and pharmacokinetic properties.
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Modulation of Physicochemical Properties: The oxetane ring is expected to lower the pKa of the 4-amino group compared to an analogous alkyl ether, which can be advantageous for cell permeability and reducing off-target effects related to high basicity.[4]
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Metabolic Stability: The oxetane is generally more metabolically stable than other small alkyl groups, which could lead to an improved pharmacokinetic profile.[1]
Diagram of Potential Drug Action Logic:
Caption: Logic diagram illustrating the potential structure-activity relationships.
Conclusion
5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine represents a promising, yet underexplored, chemical scaffold. This guide has outlined a feasible synthetic route, detailed necessary analytical techniques for its characterization, and posited its potential applications in drug discovery based on the established roles of its constituent fragments. Researchers and drug development professionals are encouraged to use this information as a starting point for the synthesis and investigation of this and related compounds in the pursuit of novel therapeutics.
References
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society, 76(4), 553-563.
- Barreiro, G., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5179.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
